Cas no 1017369-07-1 (2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid)

2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Oxazoleacetic acid, 2-cyclopropyl-5-methyl-
- 2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid
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- MDL: MFCD09883423
- Inchi: 1S/C9H11NO3/c1-5-7(4-8(11)12)10-9(13-5)6-2-3-6/h6H,2-4H2,1H3,(H,11,12)
- InChI Key: DUXCAIFJHUNOOL-UHFFFAOYSA-N
- SMILES: O1C(C)=C(CC(O)=O)N=C1C1CC1
2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A347246-10g |
2-(2-Cyclopropyl-5-methyloxazol-4-yl)acetic acid |
1017369-07-1 | 98% | 10g |
$3212.0 | 2024-08-02 | |
Chemenu | CM484135-1g |
2-(2-Cyclopropyl-5-methyloxazol-4-yl)acetic acid |
1017369-07-1 | 98% | 1g |
$433 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560123-10g |
2-(2-Cyclopropyl-5-methyloxazol-4-yl)acetic acid |
1017369-07-1 | 98% | 10g |
¥34897 | 2023-02-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD442744-1g |
2-(2-Cyclopropyl-5-methyloxazol-4-yl)acetic acid |
1017369-07-1 | 98% | 1g |
¥3003.0 | 2023-02-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9410-10G |
2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid |
1017369-07-1 | 95% | 10g |
¥ 13,959.00 | 2023-04-07 | |
AstaTech | 89130-0.25/G |
(2-CYCLOPROPYL-5-METHYL-1,3-OXAZOL-4-YL)ACETIC ACID |
1017369-07-1 | 95% | 0.25g |
$175 | 2023-09-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560123-1g |
2-(2-Cyclopropyl-5-methyloxazol-4-yl)acetic acid |
1017369-07-1 | 98% | 1g |
¥6528 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560123-5g |
2-(2-Cyclopropyl-5-methyloxazol-4-yl)acetic acid |
1017369-07-1 | 98% | 5g |
¥19618 | 2023-02-27 | |
Ambeed | A347246-1g |
2-(2-Cyclopropyl-5-methyloxazol-4-yl)acetic acid |
1017369-07-1 | 98% | 1g |
$437.0 | 2023-03-02 | |
AstaTech | 89130-1/G |
(2-CYCLOPROPYL-5-METHYL-1,3-OXAZOL-4-YL)ACETIC ACID |
1017369-07-1 | 95% | 1g |
$438 | 2023-09-18 |
2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on 2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid
Introduction to 2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid (CAS No. 1017369-07-1) and Its Emerging Applications in Chemical Biology
2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid, identified by the CAS number 1017369-07-1, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacological properties. The compound features a cyclopropyl substituent and a methyl group on an oxazole ring, which contribute to its distinctive chemical and biological characteristics. This introduction explores the molecular structure, synthetic pathways, and recent advancements in its applications, particularly in drug discovery and molecular research.
The molecular framework of 2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid consists of a five-membered oxazole core, which is a well-known scaffold in medicinal chemistry. The oxazole ring is fused with a cyclopropyl group at the 2-position and a methyl group at the 5-position, enhancing its reactivity and biological potential. The acetic acid moiety at the 4-position further extends its utility as a synthetic intermediate for more complex molecules. This structural configuration imparts both rigidity and flexibility, making it an attractive candidate for modulating biological targets.
Recent studies have highlighted the compound's role in inhibiting specific enzymes and receptors involved in inflammatory pathways. For instance, research has demonstrated that derivatives of 2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid exhibit potent anti-inflammatory effects by modulating the activity of cyclooxygenase (COX) enzymes. These findings align with the broader effort to develop novel anti-inflammatory agents that offer improved efficacy and reduced side effects compared to traditional NSAIDs. The cyclopropyl group, in particular, has been shown to enhance binding affinity to target proteins, making it a valuable structural element in drug design.
Synthetic methodologies for 2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid have been refined to achieve high yields and purity. One common approach involves the condensation of 2-cyclopropylidenemalononitrile with methyl hydrazine hydrate to form the oxazole core, followed by carboxylation at the 4-position. Advances in catalytic systems have enabled more efficient and sustainable synthesis routes, reducing waste and energy consumption. These improvements are crucial for scaling up production while maintaining environmental standards.
The compound's biological activity has also been explored in the context of cancer research. Preclinical studies suggest that 2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid derivatives can inhibit proliferation in certain cancer cell lines by disrupting microtubule formation or modulating signaling pathways associated with tumor growth. The oxazole ring's ability to interact with biological macromolecules makes it an ideal scaffold for designing molecules that selectively target cancer cells without harming healthy tissues. Further research is ongoing to identify optimal derivatives for clinical translation.
In addition to its therapeutic potential, 2-(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid serves as a valuable tool in mechanistic studies and drug discovery platforms. Its well-defined structure allows researchers to probe interactions with enzymes and receptors at an atomic level using computational modeling and spectroscopic techniques. Such studies contribute to our understanding of molecular recognition processes and can accelerate the development of new drugs with tailored properties.
The compound's stability under various conditions makes it suitable for both laboratory research and industrial applications. It remains soluble in common organic solvents and exhibits good shelf-life when stored under appropriate conditions. These characteristics enhance its utility as an intermediate in pharmaceutical synthesis and as a reference standard in analytical chemistry.
Future directions for research on 2-(2-cyclopropyl-5-methyl-1,3-oxtaxol -4 - yl)acetic acid include exploring its role in neurodegenerative diseases and infectious disorders. Preliminary data suggest that modifications to its structure could yield compounds with enhanced activity against pathogens or neuroprotective effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic solutions.
In conclusion, 2-( 2 - cyc lo prop yl - 5 - m eth y l - 1 , 3 - o x az ol - 4 - y l ) ac et ic ac id (CAS No . 1017369 - 07 - 1 ) is a promis ing com pound with broad app lication s i n pha r mac o logy an d bi o logy . Its unique st ruct ure , synthetic acces sibil ity , an d bi o logical act iv ity make i t an i m port ant tool f or dr u g discove ry an d molecul ar stu dies . As re search conti nu es t o eluci date i ts mechanis ms an d poten tial , we can ex pect further innov at ions that will bene fit human healthc ar e .
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